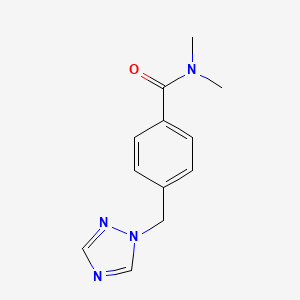
4-(1-Phenylcyclobutanecarbonyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Phenylcyclobutanecarbonyl)piperazin-2-one, also known as PCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. PCP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism of Action
4-(1-Phenylcyclobutanecarbonyl)piperazin-2-one acts as a non-competitive antagonist of the NMDA receptor, binding to the receptor's ion channel and blocking the flow of ions such as calcium and magnesium. This results in the inhibition of the receptor's function and the disruption of various physiological processes that are dependent on the NMDA receptor, such as synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of the NMDA receptor, the modulation of dopamine and serotonin neurotransmission, and the induction of oxidative stress and neuroinflammation. This compound has also been shown to have neurotoxic effects, causing damage to various brain regions such as the prefrontal cortex and hippocampus.
Advantages and Limitations for Lab Experiments
4-(1-Phenylcyclobutanecarbonyl)piperazin-2-one has several advantages for lab experiments, including its ability to selectively block the NMDA receptor and its potential therapeutic applications in the treatment of various neurological disorders. However, this compound also has several limitations, including its neurotoxic effects, its potential for abuse and addiction, and its potential side effects such as hallucinations and delusions.
Future Directions
Future research on 4-(1-Phenylcyclobutanecarbonyl)piperazin-2-one should focus on further understanding its mechanism of action, its potential therapeutic applications, and its neurotoxic effects. Additionally, research should focus on developing safer and more selective NMDA receptor antagonists that can be used as tools for studying the receptor's function and as potential therapeutic agents for neurological disorders.
Synthesis Methods
4-(1-Phenylcyclobutanecarbonyl)piperazin-2-one can be synthesized through various methods, including the reaction of piperazine with phenylcyclobutanecarbonyl chloride in the presence of a base such as triethylamine. The reaction can be carried out in various solvents such as dichloromethane, chloroform, and acetonitrile. The product can be purified through recrystallization or column chromatography.
Scientific Research Applications
4-(1-Phenylcyclobutanecarbonyl)piperazin-2-one has been studied for its potential applications in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. This compound has been used as a tool to study the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological processes such as learning and memory. This compound has also been studied for its potential therapeutic applications in the treatment of various neurological disorders such as schizophrenia, depression, and Alzheimer's disease.
Properties
IUPAC Name |
4-(1-phenylcyclobutanecarbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-13-11-17(10-9-16-13)14(19)15(7-4-8-15)12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDCLVZKASBBII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)C(=O)N3CCNC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7507892.png)

![6-cyclopropyl-N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7507895.png)
![N-[4-[(dicyclopropylmethylamino)methyl]-2-oxochromen-7-yl]acetamide](/img/structure/B7507900.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclobutanecarboxamide](/img/structure/B7507902.png)
![Azocan-1-yl-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B7507905.png)



![2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7507932.png)
![N-cyclopentyl-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7507967.png)

![N,2,2-trimethyl-N-[2-(methylamino)-2-oxoethyl]propanamide](/img/structure/B7507980.png)

